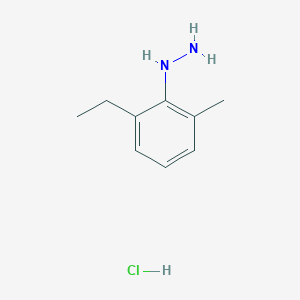

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride

Vue d'ensemble

Description

“(2-Ethyl-6-methylphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 74404-33-4 . It has a molecular weight of 186.68 and its IUPAC name is 1-(2-ethyl-6-methylphenyl)hydrazine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2.ClH/c1-3-8-6-4-5-7(2)9(8)11-10;/h4-6,11H,3,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 187-189 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

(2-Ethyl-6-methylphenyl)hydrazine hydrochloride plays a significant role in the synthesis of various heterocyclic compounds. These compounds are crucial in the field of medicinal chemistry and pharmaceuticals due to their biological and pharmacological properties.

Antimicrobial Activity : The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents involves the use of this compound. Several studies highlight the high antibacterial activity of these compounds (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Pyrazole and Oxazole Derivatives : In research focused on creating novel compounds for potential therapeutic use, this compound is instrumental in the synthesis of pyrazole and oxazole derivatives, as demonstrated by several studies (Harb et al., 1989).

Synthesis of Celecoxib

Celecoxib, a well-known pharmaceutical compound, is synthesized using this compound. This process highlights the chemical's role in the production of commercially significant drugs.

- Celecoxib Synthesis : The synthesis of Celecoxib, an anti-inflammatory drug, involves the use of this compound. This process demonstrates its utility in the pharmaceutical industry (Yong, 2001).

Synthesis of Triazole Derivatives

Triazole derivatives have various applications, including as potential pharmaceuticals. This compound is used in their synthesis, showcasing its versatility in creating compounds with potential therapeutic use.

- Anti-Lipase and Anti-Urease Activities : The synthesis of 1,2,4‐Triazole derivatives starting from certain compounds involves this compound. These derivatives show significant anti-lipase and anti-urease activities, important for potential medical applications (Bekircan et al., 2014).

Synthesis of Pyridazine Derivatives

Pyridazine derivatives are another class of compounds synthesized using this compound, demonstrating its broad utility in chemical synthesis, particularly in creating compounds with potential pharmacological importance.

- Anti-HAV Activity : The synthesis of novel pyridazine derivatives for anti-HAV (Hepatitis A virus) evaluation is another notable application. These derivatives show potential as antiviral agents, underlining the importance of this compound in medicinal chemistry research (Flefel et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (2-Ethyl-6-methylphenyl)hydrazine hydrochloride are aldehydes and ketones . These compounds can react with hydrazine to form hydrazones .

Mode of Action

This compound interacts with its targets by acting as a nucleophile . The nitrogen in the hydrazine compound acts as a nucleophile, competing with oxygen in the target compounds . This interaction results in the formation of a hydrazone .

Biochemical Pathways

The interaction of this compound with aldehydes and ketones affects the biochemical pathways involving these compounds . The formation of hydrazones alters the concentration of the ketones, leading to downstream effects in the biochemical pathways .

Pharmacokinetics

Its physical properties such as melting point (187-189°c) and storage temperature (4°c) suggest that it may have specific requirements for stability and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of hydrazones . This results in changes in the concentrations of aldehydes and ketones in the cell, which can have various downstream effects .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound . For instance, its storage temperature is 4°C, suggesting that it may degrade at higher temperatures . Additionally, the reaction of this compound with its targets is likely to be influenced by the pH of the environment .

Propriétés

IUPAC Name |

(2-ethyl-6-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-3-8-6-4-5-7(2)9(8)11-10;/h4-6,11H,3,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOUAKISXFTZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1340962.png)

![5-Formyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[b]thiophene](/img/structure/B1340965.png)

![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)

![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)